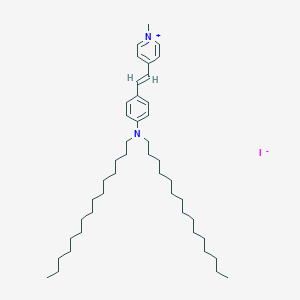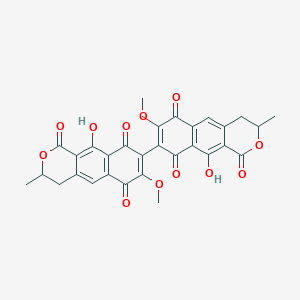
4-Phenylbut-3-yn-1-ol
Overview
Description
4-Phenylbut-3-yn-1-ol is an organic compound with the molecular formula C10H10O. It is a member of the propargylic alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple-bonded carbon chain. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
This compound is a relatively new subject of study, and its specific molecular targets are still under investigation .
Mode of Action
It is known that the compound interacts with its targets via its phenyl and butynol groups . The phenyl group is a common structural motif in many bioactive compounds and is known to participate in various types of non-covalent interactions with proteins. The butynol group, on the other hand, may be involved in the formation of hydrogen bonds with target molecules .
Biochemical Pathways
Given its structural similarity to other phenylbutynol compounds, it may potentially influence pathways involving phenyl group interactions .
Pharmacokinetics
Its molecular weight (14619 g/mol) and physical properties suggest that it may have good bioavailability .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-Phenylbut-3-yn-1-ol. For instance, its storage temperature is recommended to be -10°C, suggesting that it may be sensitive to heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylbut-3-yn-1-ol can be synthesized through several methods. One common approach involves the alkynylation of arylacetylenes with ketones. This reaction is typically promoted by a strong base such as potassium tert-butoxide (tert-BuOK) under solvent-free conditions. The reaction proceeds efficiently, yielding the desired propargylic alcohol .
Another method involves the addition of phenylacetylene to aliphatic ketones, also promoted by tert-BuOK. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product is crucial to ensure high purity and quality for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Phenylbut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form a saturated or partially saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom
Major Products
Oxidation: 4-Phenylbut-3-yn-2-one.
Reduction: 4-Phenylbut-3-en-1-ol or 4-Phenylbutan-1-ol.
Substitution: 4-Phenylbut-3-yn-1-chloride
Scientific Research Applications
4-Phenylbut-3-yn-1-ol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-yn-2-ol: Similar structure but with the hydroxyl group on the second carbon atom.
3-Hydroxy-1-phenyl-1-butyne: Another propargylic alcohol with a different substitution pattern.
1-Methyl-3-phenyl-2-propyn-1-ol: A related compound with a methyl group attached to the triple-bonded carbon chain
Uniqueness
4-Phenylbut-3-yn-1-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The position of the hydroxyl group and the phenyl ring influences its chemical behavior, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4-phenylbut-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHSROAJVVUWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341746 | |
| Record name | 4-Phenylbut-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10229-11-5 | |
| Record name | 4-Phenylbut-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbut-3-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)









![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)


